2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide - 897458-50-3

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide

Catalog Number: EVT-2842636
CAS Number: 897458-50-3
Molecular Formula: C20H15ClFN3OS
Molecular Weight: 399.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch Thiazole Synthesis: This classic method involves reacting α-haloketones with thioureas or thioamides. [ [], [], [] ]
  • Cyclocondensation Reactions: This approach involves reacting suitable precursors containing the imidazole and thiazole rings or their precursors, followed by ring closure. [ [], [] ]
Molecular Structure Analysis
  • Planar Structure: The imidazo[2,1-b][1,3]thiazole core likely adopts a predominantly planar conformation, as observed in similar compounds. [ [], [], [] ]

    2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

    • Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole core, similar to the target compound. It also includes a bromo-substituted benzene ring and a hydroxy-substituted benzene ring. []
    • Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, with variations in the substituents attached to the core.

    2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide

    • Compound Description: This compound is structurally similar to the target compound, with a chlorophenyl group attached to the imidazo[2,1-b][1,3]thiazole moiety. []
    • Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core and a 4-chlorophenyl substitution at the 6-position with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. The difference lies in the substituent at the 3-position of the core structure.

    3-{[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole

    • Compound Description: This compound contains a chlorophenyl group attached to an imidazothiadiazole ring system. []
    • Relevance: Although structurally distinct from the target compound, this molecule is included due to the presence of the 4-chlorophenyl substituted imidazothiazole moiety, which highlights the recurrence of this specific structural motif in the explored chemical space.

    (Z)-N′-(3-Ethyl-4-oxo­thia­zolidin-2-yl­idene)-2-[6-(4-meth­oxy­phen­yl)imidazo[2,1-b]thia­zol-3-yl]aceto­hydrazide

    • Compound Description: This compound shares the imidazo[2,1-b][1,3]thiazole core with the target compound, but with a methoxyphenyl group attached instead of a chlorophenyl group. []
    • Relevance: This compound shares the same imidazo[2,1-b][1,3]thiazole core structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. The primary difference lies in the substituent at the 6-position of the core, with a methoxyphenyl group replacing the chlorophenyl group.

    Crystal structures of three 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

    • Compound Description: This paper discusses three related compounds with a 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazole structure. The aryl group varies among the three compounds, including phenyl, 4-fluorophenyl, and 4-bromophenyl. []
    • Relevance: These compounds are structurally different from the target compound but fall under the same broad category of imidazothiadiazole derivatives, indicating a shared interest in exploring the structure-activity relationships of this class of compounds.

    2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

    • Compound Description: This compound features a dihydroimidazo[2,1-b][1,3]thiazole moiety with a fluorophenyl group attached, differentiating it from the target compound's imidazo[2,1-b][1,3]thiazole core and chlorophenyl substitution. []
    • Relevance: This compound shares a similar structure with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, but with a dihydroimidazo[2,1-b][1,3]thiazole core and a 4-fluorophenyl substitution instead of a chlorophenyl group.
    • Compound Description: This research focuses on the synthesis and evaluation of a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, including a lead compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which showed potent cytotoxic activity against the MDA-MB-231 cancer cell line. []
    • Relevance: This group of compounds shares a high degree of structural similarity with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide. They all have an imidazo[2,1-b]thiazol-3-yl core, a 6-aryl substituent (with a specific focus on 4-chlorophenyl), and an acetamide linker at the 3-position. The primary difference lies in the N-substituent of the acetamide group, where this study focuses on exploring various N-pyridinyl substitutions.
    • Compound Description: This study investigates the synthesis and pharmacological properties of a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, represented by the general structure 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. []
    • Relevance: This group of compounds, while structurally distinct from 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, are relevant due to the shared imidazothiadiazole core and the presence of a 4-fluorophenyl group, highlighting the exploration of similar pharmacophores and substituents.
    • Compound Description: This research focuses on the synthesis and antiviral activity of a series of novel 4-thiazolidinone derivatives containing an imidazo[2,1-b]thiazole moiety. One notable compound is 3Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone, which displayed moderate antiviral activity against various influenza A virus strains. []
    • Relevance: These compounds are structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide due to the presence of the shared 6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl moiety. They demonstrate the exploration of diverse chemical modifications around this core structure to target different biological activities.
    • Compound Description: This study describes the synthesis and evaluation of new hydrazinecarbothioamides and 4-thiazolidinones containing an imidazo[2,1-b]thiazole moiety as potential aldose reductase inhibitors. []
    • Relevance: While not directly mentioning the target compound, this study explores the structure-activity relationship of compounds with an imidazo[2,1-b]thiazole moiety, highlighting the importance of this core in medicinal chemistry and drug discovery.
    • Compound Description: This compound is a complex spirocyclic molecule containing a dihydroimidazo[2,1-b]thiazole moiety. []
    • Relevance: This compound is structurally different from the target compound. It is included to highlight the diverse applications of imidazothiazole derivatives in synthetic chemistry.
    • Compound Description: This study focuses on a complex spirocyclic molecule containing a benzimidazo[2,1-b]thiazole moiety. []
    • Relevance: While structurally distinct from the target compound, this molecule is included as it also contains a halogenated phenyl ring (2-chlorophenyl) attached to a bicyclic system incorporating a thiazole ring, further emphasizing the significance of these structural features in medicinal chemistry research.
    • Compound Description: This paper explores the synthesis and antimicrobial activity of various heterocyclic derivatives, including hydrazinecarbothioamides, 1,2,4-triazoles, and 1,3,4-thiadiazoles. []
    • Relevance: While not mentioning the target compound directly, this research is included because it highlights the development of structurally related heterocyclic compounds and their potential for antimicrobial applications.
    • Compound Description: This study focuses on the synthesis and biological evaluation of a diverse range of 1,3-thiazole derivatives, particularly N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives. []
    • Relevance: While structurally diverse, this study emphasizes the importance of 1,3-thiazole derivatives in medicinal chemistry, similar to the 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, which also incorporates a thiazole ring in its structure.
    • Compound Description: This paper discusses the discovery of new anti-HIV-1 compounds, including N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide. []
    • Relevance: This compound shares a similar core structure (imidazo[2,1-b][1,3]thiazole) with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, suggesting a potential common pharmacophore for antiviral activity.
    • Compound Description: This study describes the discovery and structural characterization of a potent IDO1 inhibitor, 1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (compound 47). []
    • Relevance: While structurally distinct from the target compound, this study underscores the significance of exploring various substituents and modifications on the imidazo[2,1-b]thiazole core, emphasizing its potential in targeting IDO1 for therapeutic intervention.
    • Compound Description: Similar to the previous entry, this study also focuses on the IDO1 inhibitory activity of imidazothiazole derivatives, specifically highlighting the role of sulfur-aromatic interactions in enhancing their potency. []
    • Relevance: This research aligns with the previous finding and further strengthens the significance of the imidazothiazole scaffold in designing potent IDO1 inhibitors, which may share a similar mechanism of action with 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
    • Compound Description: This paper investigates the properties of human CAR inverse agonists, including 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO). []
    • Relevance: This paper directly mentions 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), a compound closely related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide, as a human CAR inverse agonist. It underscores the relevance of the 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole moiety in modulating CAR activity.
    • Compound Description: This research focuses on the metabolic profile of venetoclax, a Bcl-2 inhibitor. []
    • Relevance: While not directly related to the target compound, this paper is mentioned because it investigates the metabolic pathways of a drug containing a piperazine ring, a structural feature also present in 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
  • Cefepime Hydrochloride

    • Compound Description: This entry describes Cefepime Hydrochloride, a cephalosporin antibiotic. []
    • Relevance: Although not directly related to the target compound, this entry is included as it highlights a pharmaceutical compound with a 1,3-thiazole ring, illustrating the broad application of this heterocycle in medicinal chemistry.
    • Compound Description: This study investigates the binding sites of GPR18 antagonists, including (Z)-2-(3((4-chlorobenzyl)oxy)benzylidene)-3-methylene-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazine. []
    • Relevance: While structurally different from the target compound, this paper is included as the antagonist mentioned contains a chlorobenzyl group attached to a bicyclic system incorporating a thiazole ring, similar to the target compound, highlighting the recurrence of these structural motifs in medicinal chemistry and their potential interaction with GPCRs.
    • Compound Description: This patent describes a series of compounds as apoptosis-inducing agents. []
    • Relevance: Although the specific structures mentioned in this patent are not directly related to the target compound, the patent highlights the development of apoptosis-inducing agents, a potential area of research overlap, considering the reported biological activities of structurally similar compounds.
    • Compound Description: This study focuses on the development of fluorescent probes for chemokine receptors CXCR4 and ACKR3. One example is (6,6-dimethyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)methyl(E)-N-cyclohexyl-N'-((1r,4r)-4-(6-(2-(4-((E)-2-(5,5-difluoro-7-(thiophen-2-yl)-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'f][1,3,2]diazaborinin-3-yl)vinyl)phenoxy)acetamido)hexanamido)cyclo-hexyl)carbamimidothioate. []
    • Relevance: While not directly mentioning the target compound, this study highlights the use of a fluorescently labeled imidazo[2,1-b]thiazole derivative, demonstrating the versatility of this scaffold for developing chemical probes.
    • Compound Description: This patent focuses on compounds as Fab I inhibitors. []
    • Relevance: This patent is included as it also explores the structure-activity relationship of compounds containing a thiophene ring, a structural motif present in 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
  • selective herbicides based heteroaryloxy acetamides

    • Compound Description: This patent focuses on the use of heteroaryloxy acetamides as selective herbicides. []
    • Relevance: This patent is relevant due to its focus on heteroaryloxy acetamides, a class of compounds structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
    • Compound Description: This chapter reviews various thiazole-based heterocycles and their biological activities. []
    • Relevance: This chapter provides a comprehensive overview of thiazole-containing compounds, including imidazo[2,1-b]thiazoles, which are structurally related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.
    • Compound Description: This paper focuses on synthesizing new imidazo[2,1-b][1,3]thiazole derivatives. []
    • Relevance: This study is directly related to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide as it focuses on synthesizing new compounds with the same core imidazo[2,1-b][1,3]thiazole structure.
    • Compound Description: This study investigates cyclocondensation reactions with 1,3-binucleophilic reagents. []
    • Relevance: While not directly mentioning the target compound, this study is relevant as it involves the chemistry of 1,3-binucleophilic reagents, which are important for synthesizing heterocyclic compounds like 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide.

Properties

CAS Number

897458-50-3

Product Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide

Molecular Formula

C20H15ClFN3OS

Molecular Weight

399.87

InChI

InChI=1S/C20H15ClFN3OS/c21-15-5-3-14(4-6-15)18-11-25-17(12-27-20(25)24-18)9-19(26)23-10-13-1-7-16(22)8-2-13/h1-8,11-12H,9-10H2,(H,23,26)

InChI Key

FOXMBUJERARWTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.